Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH
Description
Overview of O-Glycosylation as a Post-Translational Modification in Biological Systems
O-glycosylation is a crucial and widespread post-translational modification where a sugar molecule, or glycan, is covalently attached to the hydroxyl group of a serine (Ser) or threonine (Thr) amino acid residue within a protein. wikipedia.orgcreative-proteomics.com This enzymatic process, occurring in cellular compartments such as the endoplasmic reticulum and Golgi apparatus, adds a significant layer of complexity to the regulation of protein function. wikipedia.orgwikipedia.org Unlike N-glycosylation, which has a defined consensus sequence (Asn-X-Ser/Thr), O-glycosylation does not follow a universal sequence motif, making its prediction and study more challenging. magtech.com.cnoup.comnih.gov
The attached O-glycans are not mere decorations; they actively modulate a protein's structure, stability, solubility, and localization. creative-proteomics.comnih.gov This modification is integral to a vast array of biological functions, including cell-cell recognition, immune surveillance, cell adhesion, and metabolic signaling. wikipedia.orgnih.govoup.com The dynamic addition and removal of certain O-glycans, such as O-linked N-acetylglucosamine (O-GlcNAc), by enzymes like O-GlcNAc transferase and O-GlcNAcase, allow cells to rapidly respond to physiological changes. nih.gov The diversity in O-glycan structures is immense, contributing to the functional versatility of the proteome and playing significant roles in health and diseases like cancer and diabetes. wikipedia.org
Significance of Synthetic O-Glycopeptides in Glycobiology and Proteomics Research
A primary challenge in glycobiology is the inherent heterogeneity of glycoproteins isolated from natural sources. researchgate.netrsc.orgscielo.br A single protein can exist as a mixture of numerous "glycoforms," each with different glycan structures, which complicates efforts to determine the precise function of any single carbohydrate moiety. rsc.org The chemical synthesis of glycopeptides with defined structures provides a powerful solution to this problem. oup.combachem.com
These homogeneous, structurally-defined synthetic O-glycopeptides are invaluable tools for dissecting the complex roles of carbohydrates in biological systems. researchgate.netnih.gov Researchers use them to investigate how specific glycans influence protein folding and structure, mediate cell signaling events, and govern interactions with other molecules like lectins (carbohydrate-binding proteins). researchgate.netnih.gov Furthermore, synthetic glycopeptides are crucial in immunology, particularly for the development of vaccines against cancer. nih.gov Many tumor cells display aberrant glycosylation patterns, and peptides bearing these tumor-associated carbohydrate antigens can be synthesized and used to elicit a targeted immune response. nih.gov
Historical Development and Evolution of Glycosylated Amino Acid Building Blocks
The journey to create synthetic glycopeptides has been marked by significant chemical innovation. Early synthetic efforts were often hampered by the delicate nature of the glycosidic bond, which is susceptible to cleavage under the harsh conditions of traditional peptide synthesis. oup.com The most successful and widely adopted strategy today involves the use of pre-formed glycosylated amino acid building blocks in a stepwise Solid-Phase Peptide Synthesis (SPPS). oup.comresearchgate.netnih.gov
A critical aspect of this evolution was the development of effective protecting groups for the hydroxyl functions on the carbohydrate. Groups like O-benzoates were found to require severe basic conditions for removal, making them less suitable. oup.com O-acetyl protecting groups became more common, but their removal also requires basic conditions that can cause unwanted side reactions. oup.com A major leap forward was the adoption of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the amino acid's N-terminus. altabioscience.comnih.gov The mild, basic conditions used to remove the Fmoc group are compatible with the sensitive glycosidic linkages, a significant advantage over the acid-based Boc (tert-butyloxycarbonyl) strategy. nih.govaltabioscience.comnih.gov The successful synthesis of key structures like the Tn antigen (GalNAcα1-Ser/Thr) as stable Fmoc-amino acid building blocks paved the way for the routine synthesis of complex O-glycopeptides. oup.comrsc.org
Rationale for Utilizing Fmoc-Protected Glycosylated Serine Derivatives in Peptide Synthesis
The use of Fmoc-protected glycosylated amino acids, such as Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH , is central to modern glycopeptide synthesis for several reasons. The Fmoc group provides temporary protection for the α-amino group of the amino acid. altabioscience.com Its key advantage is its lability to mild bases, typically a solution of piperidine (B6355638) in an organic solvent, which does not harm the acid-sensitive O-glycosidic bond linking the sugar to the serine. nih.govnih.gov
This strategy creates true "orthogonality" in the synthesis process. altabioscience.com The temporary N-terminal protecting group (Fmoc) is removed by a base, while the permanent protecting groups on the amino acid side chains and the linker attaching the peptide to the solid support are cleaved by acid (commonly trifluoroacetic acid, TFA) only at the final step. nih.govaltabioscience.com This prevents the repeated exposure of the sensitive glycan to harsh acidic conditions that are characteristic of the older Boc-SPPS method. altabioscience.comnih.gov
The specific compound This compound serves as a "cassette" or building block. nih.gov The Fmoc group directs its role in peptide chain elongation, the serine provides the amino acid backbone, and the per-O-acetylated glucose constitutes the glycan moiety. The acetyl (Ac) groups protect the sugar's hydroxyls during the coupling reactions. sigmaaldrich-jp.com This building block approach allows for the precise, site-specific incorporation of a defined glycan into a peptide sequence, enabling the synthesis of homogeneous glycopeptides for advanced biological research. researchgate.netnih.gov
Data Tables
Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 118358-38-6 | sigmaaldrich.comsigmaaldrich.comwuxiapptec.comkeyorganics.netpeptide.com |
| Molecular Formula | C₃₂H₃₅NO₁₄ | sigmaaldrich.comsigmaaldrich.comkeyorganics.net |
| Molecular Weight | 657.62 g/mol | sigmaaldrich.com |
| IUPAC Name | (2S)-2-{[(9H-fluoren-9-yl)methoxy)carbonyl]amino}-3-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]propanoic acid | sigmaaldrich.com |
| Physical Form | Solid, Powder | sigmaaldrich.comsigmaaldrich.com |
| Purity | ≥95% (HPLC) | sigmaaldrich.com |
| Storage Temperature | -20°C | sigmaaldrich.comsigmaaldrich.compeptide.com |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35NO14/c1-16(34)41-15-26-27(44-17(2)35)28(45-18(3)36)29(46-19(4)37)31(47-26)42-14-25(30(38)39)33-32(40)43-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,40)(H,38,39)/t25-,26+,27+,28-,29+,31+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQPZVSWEMKXBN-UKFUGAQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35NO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Fmoc L Ser Beta D Glc Ac 4 Oh
Strategies for Stereoselective O-Glycosylation of L-Serine Derivatives
Catalytic Approaches for β-D-Glucosidic Bond Formation in Fmoc-L-Ser(β-D-Glc(Ac)4)-OH
Various catalytic methods have been explored to facilitate the stereoselective formation of the β-D-glucosidic linkage. Lewis acids are commonly employed as promoters for this transformation. For instance, the glycosylation of an Fmoc-L-serine acceptor with a peracetylated glucose donor can be effectively catalyzed by Lewis acids. nih.govresearchgate.net
One notable approach involves the use of copper(II) triflate (Cu(OTf)₂) in refluxing 1,2-dichloroethane (B1671644) (DCE). rsc.orgrsc.org This method has been shown to be effective in producing the desired β-glycosylated serine derivative. rsc.orgrsc.org Another Lewis acid, boron trifluoride etherate (BF₃·Et₂O), has also been successfully used to promote the glycosylation of Fmoc-Ser-OPfp with β-D-Glc(OAc)₅, resulting in a nearly stereoselective formation of the β-anomer. researchgate.net Indium(III) bromide has also been reported as a promoter for the microwave-accelerated glycosylation of Fmoc-Ser-OBn with β-glucose peracetate. researchgate.net
The choice of catalyst and reaction conditions can significantly influence the yield and stereoselectivity of the glycosylation reaction. For example, microwave-assisted glycosylation has been shown to enhance reaction rates and yields. nih.gov A study investigating various Lewis acids and solvents found that the combination of a suitable Lewis acid in an appropriate solvent under microwave irradiation could afford higher yields of the desired β-glycosylated product. nih.gov
Anomeric Control and Anomerization Studies during Glycosylation
Controlling the anomeric outcome of the glycosylation reaction is paramount for obtaining the desired β-isomer of Fmoc-L-Ser(β-D-Glc(Ac)4)-OH. The formation of the 1,2-trans-glycosidic linkage, which corresponds to the β-anomer for glucose, is often favored due to neighboring group participation (NGP) from the acetyl group at the C-2 position of the glucose donor. rsc.org This participating group helps to shield the β-face of the oxocarbenium ion intermediate, leading to the preferential formation of the β-glycoside.
However, the stereoselectivity is not always absolute and can be influenced by several factors, including the solvent. For instance, reactions in less polar solvents like toluene (B28343) have been shown to favor the formation of the α-anomer, while more polar solvents like 1,2-dichloroethane (DCE) tend to yield higher proportions of the β-product. rsc.org
Anomerization, the conversion of one anomer to the other, can also occur under certain reaction conditions. nih.gov Prolonged reaction times, especially in the presence of a Lewis acid catalyst, can sometimes lead to the formation of the thermodynamically more stable anomer, which may not always be the desired product. rsc.org Therefore, careful optimization of reaction time is crucial to maximize the yield of the desired β-anomer while minimizing anomerization. rsc.org
Role and Stability of the Fmoc Protecting Group on the Alpha-Amino Moiety
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its unique properties. wikipedia.org Its primary role is to temporarily block the α-amino group of the serine residue, preventing unwanted side reactions during peptide chain elongation.
A key advantage of the Fmoc group is its stability under acidic conditions, which allows for the use of acid-labile protecting groups on the side chains of other amino acids in the peptide sequence. altabioscience.com This orthogonality is a fundamental principle of the Fmoc/tBu strategy in SPPS. total-synthesis.com
The Fmoc group is selectively removed under mild basic conditions, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgaltabioscience.com The O-glycosidic linkage in Fmoc-L-Ser(β-D-Glc(Ac)4)-OH is stable to these standard Fmoc deprotection conditions. sigmaaldrich-jp.com However, the choice of base can be critical in more sensitive glycopeptides, with weaker bases like morpholine (B109124) sometimes being preferred to minimize potential side reactions. nih.gov
Acetyl Protecting Groups on the Glucose Moiety: Introduction, Stability, and Removal in Glycopeptide Synthesis Contexts
The hydroxyl groups of the glucose moiety are typically protected with acetyl groups during the synthesis of Fmoc-L-Ser(β-D-Glc(Ac)4)-OH and subsequent glycopeptide assembly. These acetyl groups serve several important functions.
Firstly, they prevent the hydroxyl groups from participating in unwanted side reactions during the glycosylation and peptide coupling steps. Secondly, as mentioned earlier, the acetyl group at the C-2 position plays a crucial role in directing the stereochemical outcome of the glycosylation towards the desired β-anomer through neighboring group participation. rsc.org Thirdly, the acetyl groups increase the stability of the glycosidic bond to acidic conditions that might be used during the final cleavage of the peptide from the solid support. rsc.org
The acetyl groups are stable under the basic conditions used for Fmoc group removal. nih.gov After the full peptide chain has been assembled, the acetyl groups are typically removed in a final deprotection step. This is often achieved by treatment with a solution of sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation) or other basic reagents like hydrazine (B178648) or dilute sodium hydroxide. sigmaaldrich-jp.comrsc.orgnih.gov Careful selection of deprotection conditions is necessary to ensure complete removal of the acetyl groups without affecting the peptide backbone or the glycosidic linkage. rsc.org The use of fluorobenzoyl groups as an alternative to acetyl groups has been explored to suppress β-elimination, a potential side reaction during base-catalyzed deacylation. acs.org
Optimization of Synthetic Pathways for Enhanced Yield and Purity of Fmoc-L-Ser(β-D-Glc(Ac)4)-OH
One key area of optimization is the glycosylation reaction itself. As discussed previously, the choice of catalyst, solvent, and reaction time can all have a significant impact on the yield of the desired β-glycosylated product. rsc.orgnih.gov Microwave-assisted synthesis has emerged as a technique to accelerate reactions and improve yields. nih.gov
The nature of the serine acceptor can also be modified to improve outcomes. While direct glycosylation of Fmoc-L-Ser-OH is possible, using an esterified form of the amino acid, such as Fmoc-L-Ser-OMe, can sometimes lead to cleaner reactions and easier purification. nih.govrsc.org The methyl ester can then be selectively removed post-glycosylation to yield the desired carboxylic acid. nih.govrsc.org
Purification of the final product is another critical step. Due to the potential for anomeric mixtures and other side products, chromatographic techniques such as silica (B1680970) gel column chromatography or preparative HPLC are often necessary to obtain Fmoc-L-Ser(β-D-Glc(Ac)4)-OH of high purity. rsc.orgnih.gov
Comparative Analysis of Different Glycosylation Donors and Acceptors in Fmoc-L-Ser(β-D-Glc(Ac)4)-OH Synthesis
The efficiency and stereoselectivity of the glycosylation reaction are heavily dependent on the nature of both the glycosyl donor and the glycosyl acceptor.
Glycosyl Donors: A variety of glycosyl donors can be used for the synthesis of Fmoc-L-Ser(β-D-Glc(Ac)4)-OH. Peracetylated glucose (glucose pentaacetate) is a common and commercially available donor. nih.govresearchgate.net Other activated forms of the sugar, such as glycosyl halides (e.g., bromides) or trichloroacetimidates, are also frequently employed. acs.orgmdpi.com The reactivity of the donor can be tuned by the nature of the leaving group at the anomeric center. The choice of donor can also influence the stereochemical outcome of the glycosylation.
Glycosyl Acceptors: The serine derivative that accepts the glucose moiety can also be varied. As mentioned, while Fmoc-L-Ser-OH can be used directly, its esterified counterparts, such as Fmoc-L-Ser-OMe or Fmoc-L-Ser-OBn, are often preferred to enhance solubility and facilitate purification. nih.govrsc.orgresearchgate.net The choice of the ester group must be compatible with the subsequent reaction steps and should be removable without affecting other protecting groups. For instance, a benzyl (B1604629) ester can be removed by hydrogenolysis, while a methyl ester can be cleaved under specific basic conditions. rsc.orgresearchgate.net The steric hindrance of the acceptor can also play a role; for example, serine derivatives generally exhibit higher glycosylation efficiency than the more sterically hindered threonine derivatives.
The table below summarizes the impact of different glycosylation donors on the yield of glycosylated Fmoc-Ser-OH.
| Glycosyl Donor | Yield of Glycosylated Fmoc-Ser-OH |
| Peracetylated Galactose | 52-72% nih.gov |
| Peracetylated Glucose | 52-72% nih.gov |
| Peracetylated Xylose | 52-72% nih.gov |
| Peracetylated Lactose | Lower than monosaccharides nih.gov |
| Peracetylated Maltose | Lower than monosaccharides nih.gov |
Integration and Application of Fmoc L Ser Beta D Glc Ac 4 Oh in Glycopeptide Synthesis Strategies
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH
The building block approach, which involves the sequential addition of pre-glycosylated amino acids on a solid support, is the most versatile and widely employed method for glycopeptide synthesis. thieme-connect.de Fmoc-based chemistry is generally preferred over tert-butyloxycarbonyl (Boc)-based chemistry for glycopeptide SPPS because the mild basic conditions used for Fmoc group removal are less likely to damage the acid-sensitive glycosidic bonds. thieme-connect.deannualreviews.org this compound is designed for direct use in this methodology, allowing for the precise installation of a glucose moiety at a specific serine residue within a peptide sequence. hoelzel-biotech.comsussex-research.com
Coupling Reagents and Conditions for Incorporating this compound
The incorporation of the sterically demanding this compound building block into a growing peptide chain requires robust activation methods to ensure efficient amide bond formation. The steric hindrance from the bulky, protected glycan can significantly slow down the coupling reaction, necessitating carefully optimized conditions and potent coupling reagents. rsc.org
Several classes of coupling reagents have been successfully employed. Uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) are frequently used in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). sigmaaldrich.comrsc.orgnih.govnih.gov Phosphonium (B103445) reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective. nih.gov For particularly difficult couplings, carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) are often used with an additive like 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt) to generate a highly reactive active ester while minimizing side reactions. nih.gov
To drive the reaction to completion, an excess of the glycosylated amino acid (typically 1.5 to 5 equivalents) and the coupling reagents are used relative to the free amine on the resin. sigmaaldrich.comrsc.org Double coupling, where the coupling step is repeated, is a common strategy to ensure quantitative incorporation of the bulky residue. nih.gov The completeness of the reaction is typically monitored using a qualitative test such as the Kaiser or TNBS test before proceeding to the next synthesis cycle. sigmaaldrich.com
Table 1: Common Coupling Reagents for this compound Incorporation This table is interactive and allows for sorting and filtering of the data.
| Coupling Reagent | Additive | Base | Typical Solvent | Key Features |
|---|---|---|---|---|
| HATU | None | DIPEA / NMM | DMF / NMP | Highly efficient, rapid couplings. rsc.org |
| HBTU | HOBt | DIPEA / NMM | DMF / NMP | Standard, effective reagent. sigmaaldrich.com |
| HCTU | None | DIPEA / Lutidine | DMF / NMP | High reactivity, good for hindered couplings. nih.gov |
| PyBOP | None | NMM | DMF | Effective phosphonium salt activator. nih.gov |
| DIC | 6-Cl-HOBt | None | NMP / DMF | Reduces racemization, good for hindered residues. nih.gov |
Minimization of Side Reactions during this compound Incorporation
Several side reactions can occur during the incorporation of this compound and the subsequent elongation of the peptide chain. A primary concern is the base-catalyzed β-elimination of the O-linked glycan from the serine residue, which can occur during the repeated piperidine (B6355638) treatments for Fmoc deprotection. thieme-connect.de While the use of acetyl protecting groups on the sugar generally provides stability, prolonged exposure to strong bases can still lead to this undesirable side reaction. diva-portal.org
Epimerization of the amino acid's α-carbon can also occur, particularly with base-mediated activation methods. nih.gov The use of carbodiimide (B86325) activation with additives like HOBt or 6-Cl-HOBt is known to suppress this side reaction. thieme-connect.de Another potential issue is acyl migration, where the acetyl groups on the glucose moiety could potentially migrate. However, the benzoyl group is noted to be less prone to migration compared to acetyl groups, though its removal requires harsher conditions. diva-portal.org Careful selection of coupling reagents, additives, and reaction times is crucial to minimize these pathways. For instance, using pseudoproline dipeptides in sequences prone to aspartimide formation, a common side reaction in Fmoc-SPPS, can be an effective strategy, although this is more related to the peptide sequence than the glycosylated residue itself. nih.gov
On-Resin Deprotection Strategies for the Acetylated Glucose Moiety
Once the peptide chain assembly is complete, the acetyl protecting groups on the glucose moiety must be removed. Performing this deprotection while the glycopeptide is still attached to the solid support is a common and efficient strategy. researchgate.net This on-resin deacetylation exposes the native hydroxyl groups of the glucose before the final cleavage and global deprotection step.
The most widely used method for on-resin acetate (B1210297) removal is treatment with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) in a solvent such as methanol (B129727) or N-methylpyrrolidone (NMP). nih.govmdpi.com Solutions of 50-80% hydrazine hydrate are typically employed, with the reaction allowed to proceed for several hours. nih.govmdpi.com An alternative method involves using a catalytic amount of sodium methoxide (B1231860) (NaOMe) in a mixture of DMF and methanol. researchgate.netsigmaaldrich-jp.com It is critical that these deprotection conditions are mild enough to avoid cleavage of the glycopeptide from the resin or degradation of the peptide backbone. The disulfide bond, if present, has been found to be stable under these dilute basic conditions. nih.gov Following deacetylation, the resin is washed extensively to remove reagents and byproducts before proceeding to the final cleavage from the support. nih.gov
Challenges in Synthesizing Long and Complex Glycopeptides Containing this compound
The synthesis of long and complex glycopeptides presents significant challenges that are often amplified by the presence of bulky building blocks like this compound. nih.govnih.gov A major hurdle is the decreased efficiency of coupling reactions due to the steric hindrance imposed by the glycosylated amino acid. rsc.orgnih.gov This can lead to deletion sequences and low yields, particularly as the peptide chain elongates.
Another significant problem is the aggregation of the growing peptide chain on the solid support. rsc.org This is a general issue in SPPS but can be exacerbated by certain sequences and the presence of large, polar glycan moieties. Aggregation can prevent reagents from accessing the reactive N-terminus, leading to incomplete reactions. The use of low-loading solid supports and specialized high-temperature flow synthesis protocols has been shown to help overcome aggregation problems. rsc.org
Furthermore, the solubility of protected glycopeptide fragments can be very poor, which is a major issue in both solid-phase and solution-phase approaches. nih.gov Finally, the O-glycosidic bond linking the sugar to the serine is susceptible to cleavage under the strongly acidic conditions (e.g., high concentrations of trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF)) typically used for final cleavage from the resin and removal of side-chain protecting groups. thieme-connect.denih.gov While the Fmoc strategy avoids repeated acid exposure during synthesis, this final step remains a critical and potentially yield-limiting stage.
Solution-Phase Approaches for Glycopeptide Assembly Utilizing this compound
While SPPS is the dominant method, solution-phase synthesis remains a viable alternative for assembling glycopeptides using this compound, particularly for the synthesis of shorter glycopeptides or glycopeptide fragments that can be later joined together (fragment condensation). thieme-connect.denih.gov In this approach, coupling reactions are carried out in a suitable organic solvent, and the product is purified after each step.
This method avoids the challenges associated with a solid support, such as chain aggregation, but requires purification after each coupling, which can be laborious and time-consuming. The building block approach is still the most versatile strategy in solution, as it solves the challenge of creating the glycosidic bond before it is incorporated into the peptide. thieme-connect.de A glycosylated tetrapeptide has been successfully obtained in solution using a related building block, demonstrating the feasibility of this strategy. thieme-connect.de However, for the synthesis of larger glycopeptides, solution-phase methods are generally less efficient than SPPS due to challenges like the poor solubility of protected intermediates. nih.gov
Chemoenzymatic Methods Leveraging Peptides Synthesized with this compound
Chemoenzymatic synthesis offers a powerful and elegant solution to the challenges of synthesizing complex glycopeptides. nih.gov This strategy combines the precision of chemical peptide synthesis with the exquisite selectivity of enzymatic glycosylation. nih.gov
The process typically begins with the chemical synthesis of a peptide containing a simple, single sugar "handle." A peptide synthesized using this compound, which is then deacetylated on-resin or post-cleavage, serves as an ideal precursor for this approach. nih.gov This synthetic glycopeptide, bearing a single O-linked glucose or N-acetylglucosamine (if a related building block is used), is then used as a substrate for specific enzymes. annualreviews.orgnih.gov Glycosyltransferases or endoglycosidases (such as Endo-M) can then be used to catalyze the transfer of complex, pre-assembled oligosaccharides from a donor substrate to the monosaccharide-tagged peptide. annualreviews.orgnih.gov
This method circumvents the major difficulties of purely chemical synthesis, such as the need for extensive protecting group manipulation on the carbohydrate portion and the steric hindrance issues associated with coupling large glycans during SPPS. nih.gov The enzymatic reactions are performed in aqueous solution under mild conditions, preserving the integrity of the peptide. This chemoenzymatic approach has proven to be highly efficient for constructing large and complex N- and O-linked glycopeptides that are difficult to access by other means. nih.govnih.gov
Table 2: Compound Names
| Abbreviated Name | Full Chemical Name |
|---|---|
| This compound | Nα-9-fluorenylmethoxycarbonyl-L-serine(O-tetra-O-acetyl-β-D-glucopyranosyl)-OH |
| Boc | tert-butyloxycarbonyl |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate |
| DIC | N,N'-diisopropylcarbodiimide |
| HOBt | 1-Hydroxybenzotriazole |
| 6-Cl-HOBt | 6-chloro-1-hydroxybenzotriazole |
| DIPEA | N,N-diisopropylethylamine |
| NMM | N-methylmorpholine |
| TFA | Trifluoroacetic acid |
| NMP | N-methylpyrrolidone |
| NaOMe | Sodium methoxide |
| Endo-M | Mucor hiemalis endo-ß-N-acetylglucosaminidase |
Research Applications and Biological Utility of Fmoc L Ser Beta D Glc Ac 4 Oh Derived Glycopeptides
Probing Glycosyltransferase Specificity and O-Glycosylation Pathways
Glycosyltransferases are enzymes that catalyze the attachment of sugars to proteins, lipids, and other organic molecules. The precise control and specificity of these enzymes are fundamental to the biosynthesis of complex glycoconjugates. Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH is an essential starting material for the synthesis of well-defined O-glycopeptide substrates, which are used to investigate the specificity of glycosyltransferases and to map O-glycosylation pathways. nih.gov
By incorporating this compound into various peptide sequences using SPPS, researchers can create a library of potential substrates. nih.gov After deprotection of the acetyl groups on the glucose moiety, these synthetic glycopeptides can be presented to specific glycosyltransferases in vitro. The efficiency of the enzyme in transferring the next sugar residue to the glycopeptide helps to elucidate its substrate requirements, including the influence of the local peptide sequence on enzymatic activity. For example, synthetic mucin glycopeptides have been prepared to investigate the substrate specificity of galactosyltransferases. nih.gov This approach allows for a systematic analysis that is not possible with heterogeneous mixtures of naturally occurring glycoproteins.
The table below summarizes the utility of synthetic glycopeptides in studying glycosyltransferases.
| Research Question | Approach | Outcome |
| Enzyme Substrate Specificity | A library of glycopeptides with varying amino acid sequences is synthesized. | Identification of consensus sequences or specific residues that promote or inhibit glycosylation. |
| Glycosylation Pathway Mapping | Synthetic glycopeptides representing intermediate stages of glycan biosynthesis are created. | Elucidation of the sequential action of different glycosyltransferases in building a complex glycan. |
| Inhibitor Screening | Glycopeptide substrates are used in high-throughput screening assays. | Discovery of small molecules that can modulate glycosyltransferase activity for therapeutic purposes. |
Elucidation of Glycoprotein Recognition by Lectins and Antibodies
Lectins and antibodies are proteins that recognize and bind to specific carbohydrate structures. These recognition events are central to numerous biological processes, including cell-cell communication, immune responses, and pathogenesis. beilstein-journals.org Glycopeptides synthesized using this compound serve as precise molecular probes to dissect these interactions at a molecular level.
Because chemical synthesis provides access to homogeneous glycopeptides, researchers can systematically vary the glycan structure, the peptide sequence, and the site of glycosylation to understand the structural basis of recognition. nih.gov For instance, a synthetic glycopeptide can be immobilized on a surface (e.g., in a microarray format) and screened for binding against a panel of lectins or antibodies. This can reveal the specific glycan epitope that is recognized. This is particularly important in immunology, where the glycosylation of peptides can influence their presentation by major histocompatibility complexes (MHC) and subsequent recognition by T-cell receptors. nih.gov
Studies on the Role of O-Glycosylation in Protein Conformation and Stability
O-glycosylation can significantly impact the structure, stability, and dynamics of proteins. nih.govresearchgate.net Glycans are known to enhance protein stability, facilitate correct peptide chain folding, and modify protein conformation and activity. researchgate.net The incorporation of this compound into synthetic peptides allows for controlled studies on how a specific O-linked glycan influences these properties.
Research has demonstrated that glycosylation can increase the thermal stability of proteins. nih.gov For example, attaching a galactose residue to a model collagen peptide was shown to increase the stability of its triple-helical structure. researchgate.net The mechanism for this stabilization can involve several factors, including:
Conformational Restriction: The bulky glycan can restrict the conformational freedom of the peptide backbone, favoring a more ordered structure. researchgate.net
The following table presents examples of how O-glycosylation affects protein stability, a phenomenon that can be studied systematically using glycopeptides derived from this compound.
| Protein/Peptide Model | Effect of Glycosylation | Method of Study |
| Collagen Model Peptide (GPT)10 | Induces triple helical formation. researchgate.net | Biophysical analysis (e.g., Circular Dichroism) |
| Ribonuclease (RNAse) | Increased thermostability. nih.gov | H/D exchange NMR studies |
| Cystatin | Increased conformational stability during freezing. nih.gov | Spectroscopic methods |
Design and Synthesis of Glycopeptide Mimetics for Glycobiological Investigations
One of the challenges in studying glycopeptides in biological systems is their susceptibility to degradation by proteases and glycosidases. nih.gov To overcome this, researchers design and synthesize glycopeptide mimetics—structurally similar but more stable analogues. This compound is a key precursor for these synthetic efforts.
Mimetics can be created by modifying the glycosidic linkage. For instance, replacing the natural O-glycosidic bond with a more stable S- or C-glycosidic linkage results in a glycopeptide that mimics the natural structure but is resistant to hydrolysis by glycosidases. nih.gov These stabilized analogues are invaluable tools for studying the long-term effects of glycosylation in cellular or in vivo models without the complication of enzymatic degradation. nih.gov This allows for a clearer understanding of the biological role of the glycan itself.
Impact of O-Glycosylation on Peptide Bioactivity and in vitro Stability (e.g., Metabolic Stability)
Glycosylation can profoundly alter the biological activity and metabolic stability of peptides. peptide.com This is a critical consideration in the development of peptide-based therapeutics, where poor stability in biological fluids can limit efficacy. Synthetic glycopeptides derived from building blocks like this compound are essential for systematically evaluating these effects.
Studies have shown that adding a sugar moiety can protect a peptide from proteolytic degradation. For example, introducing a Ser(Glc) residue into an opioid peptide sequence was found to significantly enhance its metabolic stability. peptide.com Conversely, a study on the antibacterial glycopeptide drosocin (B118338) found that while glycosylation increased its in vitro activity, the peptide was rapidly degraded in mammalian sera, rendering it inactive in vivo. nih.gov However, the same peptide was significantly more stable in insect hemolymph, its natural environment. nih.gov These findings highlight the complex and context-dependent effects of glycosylation on peptide stability.
The table below details research findings on the impact of glycosylation on peptide stability.
| Peptide | Glycosylation | Effect on Stability | Biological Context |
| Opioid Peptide | Addition of Ser(Glc) | Significantly increased metabolic stability. peptide.com | General therapeutic context |
| Drosocin | Natural O-glycosylation | High degradation rate in mammalian sera; more stable in insect hemolymph. nih.gov | In vivo vs. natural environment |
| KYNEtWRSED | Various monosaccharides | Inhibited degradation by most serine proteases, but promoted degradation by chymotrypsin. mdpi.com | In vitro enzymatic degradation |
These studies demonstrate that glycosylation can be strategically used to modulate the stability and, consequently, the bioactivity of peptides, although the effects can vary depending on the peptide sequence, the glycan, and the biological environment. nih.govmdpi.com
Development of Research Tools for Glycosylation-Related Disease Mechanisms
Aberrant glycosylation is a hallmark of many diseases, including cancer and neurodegenerative disorders. nih.govmdpi.com However, studying the role of specific glycan structures in these diseases is complicated by the heterogeneity of glycoproteins. nih.govarkat-usa.org The chemical synthesis of well-defined glycopeptides using this compound provides researchers with indispensable tools to investigate the molecular mechanisms of these pathologies.
These synthetic glycopeptides can be used as:
Standards for Mass Spectrometry: To identify and quantify specific glycoforms that may serve as disease biomarkers.
Probes for Cellular Assays: To study how specific glycan structures mediate cell adhesion, signaling, or immune evasion in cancer. researchgate.net
Immunogens for Vaccine Development: To raise antibodies against specific tumor-associated carbohydrate antigens (TACAs) for cancer immunotherapy.
Substrates for Enzyme Assays: To characterize the activity of glycosidases or glycosyltransferases whose dysregulation is implicated in disease.
By providing access to pure, structurally defined molecules, the building-block approach enables a reductionist strategy to unravel the complex role of glycosylation in health and disease, paving the way for new diagnostic and therapeutic strategies. nih.gov
Advanced Research and Future Perspectives on Fmoc L Ser Beta D Glc Ac 4 Oh
Development of Orthogonal Protecting Group Strategies for Improved Glycopeptide Synthesis
The synthesis of complex glycopeptides often requires the use of multiple protecting groups for the various reactive functionalities on both the peptide and glycan moieties. peptide.com A key challenge in this process is the development of orthogonal protecting group strategies, which allow for the selective removal of one type of protecting group without affecting others. peptide.com This is particularly crucial in Fmoc-based SPPS, where the Fmoc group is removed by a mild base, while side-chain protecting groups and the linkage to the solid support are typically cleaved by strong acid. altabioscience.com
For glycopeptides incorporating Fmoc-L-Ser(beta-D-Glc(Ac)4)-OH, the acetyl (Ac) groups on the glucose moiety serve as temporary protecting groups. These are generally stable to the piperidine (B6355638) treatment used for Fmoc removal but can be removed under different conditions, often involving mild basic or specific enzymatic hydrolysis, before the final acid cleavage from the resin. nih.gov This orthogonality is essential for more complex syntheses, such as those involving the on-resin modification of the glycan or the peptide.
Researchers are continuously exploring novel protecting groups for both the amino acid side chains and the glycan hydroxyl groups to enhance the efficiency and scope of glycopeptide synthesis. The ideal protecting group should be stable under coupling and deprotection cycles and be removable under highly specific and mild conditions.
Table 1: Examples of Orthogonal Protecting Groups in Glycopeptide Synthesis
| Protecting Group | Typical Application | Cleavage Condition | Orthogonal To |
| Fluorenylmethyloxycarbonyl (Fmoc) | α-amino group | Mild base (e.g., Piperidine) | Acid-labile groups (e.g., Boc, tBu) |
| tert-Butyloxycarbonyl (Boc) | α-amino or side-chain group | Strong acid (e.g., TFA) | Base-labile groups (e.g., Fmoc) |
| Acetyl (Ac) | Glycan hydroxyl groups | Mild base (e.g., Hydrazine (B178648), NaOMe) | Fmoc, acid-labile groups |
| Benzyl (B1604629) (Bn) | Glycan hydroxyl groups | Hydrogenolysis | Fmoc, acid-labile groups |
| Allyloxycarbonyl (Alloc) | Side-chain amino group | Pd(0) catalyst | Fmoc, Boc, acid-labile groups |
Exploration of Automated and High-Throughput Synthesis Techniques for Glycopeptide Libraries Incorporating this compound
The demand for large libraries of glycopeptides for screening and structure-activity relationship studies has driven the development of automated and high-throughput synthesis methods. Automated peptide synthesizers, which have become standard in peptide chemistry, are increasingly being adapted for the more complex synthesis of glycopeptides. nih.govnih.gov The use of pre-synthesized building blocks like this compound is central to these automated approaches. nih.gov
High-temperature fast-stirring solid-phase synthesis (HTFS-PS) has emerged as a promising technique to accelerate the synthesis of glycopeptides, including those with multiple glycosylation sites. unifi.it This method can significantly reduce coupling and deprotection times. unifi.it The combination of automated synthesis with techniques like HTFS-PS allows for the rapid generation of glycopeptide libraries, which can be used to investigate the roles of specific glycan structures in biological processes.
Challenges in automated glycopeptide synthesis include the potential for aggregation of the growing peptide chain and the steric hindrance caused by the bulky glycosylated amino acid residues, which can lead to incomplete coupling reactions. Ongoing research focuses on optimizing reaction conditions, developing novel solid supports, and designing more efficient coupling reagents to overcome these hurdles. unifi.it
Integration of this compound with Other Modified Amino Acid Building Blocks
To create glycopeptides with enhanced or novel properties, researchers are increasingly incorporating other types of modified amino acids alongside glycosylated residues. This allows for the synthesis of peptides with features such as improved stability, altered conformation, or the introduction of labels for imaging and diagnostics.
The integration of this compound with other modified building blocks requires careful consideration of the compatibility of the protecting group strategies. For example, the synthesis of a glycopeptide also containing a phosphorylated amino acid would necessitate protecting groups on the phosphate that are stable to the conditions used for Fmoc deprotection and glycan deacetylation.
The ability to combine different classes of modified amino acids opens up possibilities for creating highly complex and functional biomolecules. This approach is crucial for mimicking the natural diversity of post-translational modifications found in proteins and for developing new therapeutic and diagnostic agents.
Potential for Derivatization of this compound for Bioconjugation and Imaging Applications
The targeted delivery of drugs and imaging agents is a major goal in medicine. Glycopeptides are attractive vectors for this purpose due to the role of glycans in cell-cell recognition and uptake. Derivatization of this compound or the resulting glycopeptide allows for the attachment of various payloads, such as fluorescent dyes, radioisotopes for PET or SPECT imaging, or therapeutic molecules. nih.govnih.gov
Bioconjugation can be achieved by introducing a reactive handle into the glycopeptide, either on the peptide backbone or on the glycan moiety. frontiersin.org For instance, an azide or alkyne group can be incorporated to allow for "click" chemistry, a highly efficient and specific ligation reaction. nih.gov The glycan itself can be oxidized to create an aldehyde group, which can then be reacted with an aminooxy- or hydrazide-functionalized molecule. nih.gov
These strategies enable the creation of well-defined, site-specifically labeled immunoconjugates and other targeted biomolecules for a wide range of applications in molecular imaging and therapy. nih.gov
Emerging Methodologies for In Situ Monitoring of Glycosylation and Coupling Reactions in SPPS
A significant challenge in SPPS is the difficulty of monitoring the progress of coupling and deprotection reactions in real-time, as the peptide is attached to an insoluble solid support. digitellinc.com Incomplete reactions can lead to deletion sequences and a final product that is difficult to purify. This issue is exacerbated in glycopeptide synthesis due to the steric bulk of the glycosylated amino acids.
Several emerging methodologies aim to provide real-time monitoring of SPPS. One such technique involves the use of a variable bed flow reactor, which can monitor resin swelling to determine the efficiency of amino acid coupling and detect on-resin aggregation. semanticscholar.orgrsc.orgresearchgate.net Another promising approach is the use of refractive index (RI) measurements to monitor the concentration of reagents in the reaction solution, providing insights into the kinetics of the coupling and deprotection steps. acs.org
These in situ monitoring techniques have the potential to significantly improve the efficiency and reliability of glycopeptide synthesis by allowing for the optimization of reaction conditions on the fly and ensuring the completeness of each step. rsc.orgacs.org
Broadening the Scope of Glycan Structures Accessible via Serine-Linked Glycoamino Acid Building Blocks
While this compound is a valuable building block, it represents a relatively simple glycosylation. Naturally occurring O-linked glycans exhibit a vast diversity of structures, from simple monosaccharides to complex, branched oligosaccharides. nih.govarkat-usa.org A major goal in the field is to develop synthetic methods to access this broader range of glycan structures.
Researchers are developing synthetic routes to a wider array of Fmoc-protected serine- and threonine-linked glycoamino acids bearing more complex glycans. This includes the synthesis of building blocks containing disaccharides, sialylated glycans, and the core structures of mucin-type O-glycans. nih.govnih.gov These efforts often involve multi-step chemical synthesis or chemoenzymatic approaches to construct the desired glycan before its attachment to the amino acid.
The availability of a diverse toolkit of glycoamino acid building blocks is essential for the synthesis of complex glycoproteins and for systematically studying the structure-function relationships of different glycan structures. nih.gov
Q & A
Q. What are the structural components of Fmoc-L-Ser(β-D-Glc(Ac)₄)-OH, and how do they influence its role in peptide synthesis?
Fmoc-L-Ser(β-D-Glc(Ac)₄)-OH consists of three key components:
- Fmoc (9-fluorenylmethoxycarbonyl) : Protects the α-amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection with piperidine .
- L-Serine : Serves as the amino acid backbone, with a hydroxyl group modified by a glycosyl moiety.
- β-D-Glc(Ac)₄ : A tetra-acetylated β-D-glucose derivative linked to serine, providing steric bulk and chemical stability. The acetyl groups prevent premature glycosidic bond cleavage during synthesis .
This structure allows site-specific incorporation of glycosylated serine into peptides, critical for studying glycoprotein interactions .
Q. What is the standard protocol for coupling Fmoc-L-Ser(β-D-Glc(Ac)₄)-OH during SPPS?
A typical coupling protocol involves:
Deprotection : Remove the Fmoc group using 20% piperidine in DMF (2 × 5 min) .
Activation : Dissolve Fmoc-L-Ser(β-D-Glc(Ac)₄)-OH in NMP with HATU (1.8 eq), HOAT (2 eq), and N-methylmorpholine (5 eq) for 10 min .
Coupling : Add the activated mixture to the resin-bound peptide for 1–2 hours at room temperature.
Wash : Rinse with DMF and dichloromethane to remove excess reagents.
Optimize reaction times and reagent equivalents to avoid incomplete coupling or epimerization .
Q. Which analytical methods are essential for characterizing Fmoc-L-Ser(β-D-Glc(Ac)₄)-OH and its peptide conjugates?
- RP-HPLC : Monitors coupling efficiency and detects epimerization byproducts (e.g., D-serine isomers) using C18 columns and acetonitrile/water gradients .
- ESI-MS : Confirms molecular weight and glycosylation integrity (e.g., [M+H]⁺ for C₃₂H₃₅NO₁₄: calc. 657.62) .
- ¹H/¹³C-NMR : Validates acetyl group retention on glucose and α/β anomeric configuration (e.g., δ 2.0–2.2 ppm for acetyl protons) .
Q. What safety precautions are required when handling Fmoc-L-Ser(β-D-Glc(Ac)₄)-OH?
Q. How should Fmoc-L-Ser(β-D-Glc(Ac)₄)-OH be stored, and what solvents are optimal for dissolution?
- Storage : -20°C in airtight, light-protected containers to prevent acetyl group hydrolysis .
- Solubility : Dissolves in DMF, DMSO, or dichloromethane (≥10 mg/mL); insoluble in water due to acetyl hydrophobicity .
Advanced Research Questions
Q. How can epimerization during coupling of Fmoc-L-Ser(β-D-Glc(Ac)₄)-OH be minimized?
Epimerization (e.g., D-serine formation) occurs due to base-sensitive glycosidic linkages. Mitigation strategies include:
- Reduced coupling temperature : Perform reactions at 4°C to slow racemization .
- Low-base activators : Use COMU or PyOxyma instead of HATU/HOAT to reduce pH .
- Kinetic monitoring : Track byproducts via RP-HPLC (e.g., retention time shifts for D/L isomers) .
In one study, epimerization reached 25% under standard conditions but dropped to <5% with optimized protocols .
Q. What orthogonal protecting group strategies enable selective deprotection of Fmoc-L-Ser(β-D-Glc(Ac)₄)-OH?
- Acetyl removal : Treat resin-bound peptides with 60% hydrazine hydrate in methanol (15 min) to cleave glucose acetates without affecting Fmoc .
- Fmoc deprotection : Use 20% piperidine in DMF post-glycosylation for sequential amino acid coupling .
This approach preserves glycosidic integrity during SPPS, critical for glycopeptide folding studies .
Q. How does glycosylation site occupancy impact the structural analysis of glycopeptides?
In α-synuclein studies, substituting serine with Fmoc-L-Ser(β-D-Glc(Ac)₄)-OH revealed:
Q. How does Fmoc-L-Ser(β-D-Glc(Ac)₄)-OH compare to other glycosylated amino acids in glycopeptide design?
Q. What experimental design considerations are critical for studying enzyme-glycopeptide interactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
